molecular formula C4HBrF3NS B1290470 2-Bromo-4-(trifluoromethyl)thiazole CAS No. 41731-39-9

2-Bromo-4-(trifluoromethyl)thiazole

Cat. No.: B1290470
CAS No.: 41731-39-9
M. Wt: 232.02 g/mol
InChI Key: NZNVGMVYUYNBOM-UHFFFAOYSA-N
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Description

Halogenation of 4-(Trifluoromethyl)thiazole

The introduction of a bromine atom at the C2 position of the thiazole (B1198619) ring is a common and effective strategy. This is typically accomplished through electrophilic substitution reactions.

The inherent electronic properties of the thiazole ring, influenced by the electron-withdrawing trifluoromethyl group at the C4 position, direct the regioselectivity of bromination. The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack, but electrophilic substitution is also directed to this position due to the stability of the intermediate sigma complex. Specific reaction conditions are crucial for achieving high regioselectivity.

The choice of brominating agent and solvent system significantly impacts the selectivity and yield of the reaction. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. The reaction conditions, such as temperature and the presence of a catalyst, are optimized to favor the formation of the 2-bromo isomer over other potential isomers. For instance, the use of NBS in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at controlled temperatures often provides good yields of the desired product.

While non-catalytic bromination using agents like NBS can be effective, catalytic methods can enhance the reaction rate and selectivity. Lewis acids or other activators can polarize the brominating agent, making it a more potent electrophile and facilitating the substitution at the desired C2 position. However, specific catalytic systems for the direct bromination of 4-(trifluoromethyl)thiazole are not extensively detailed in the provided context.

Cyclization Reactions for Thiazole Ring Formation

An alternative to direct bromination is the construction of the 2-bromo-4-(trifluoromethyl)thiazole ring from acyclic precursors. This approach allows for the strategic placement of the bromine and trifluoromethyl substituents.

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of synthesizing this compound, a key precursor would be a 3-bromo-1,1,1-trifluoroacetone (B149082) derivative.

The general mechanism of the Hantzsch synthesis proceeds through the initial reaction of the thioamide with the α-haloketone to form an intermediate, which then undergoes cyclization and dehydration to yield the final thiazole product. youtube.com For the synthesis of the target molecule, a thioamide that can provide the 2-bromo substituent is required. Alternatively, a precursor like thiourea (B124793) can be used, followed by a subsequent bromination step. youtube.com

Recent advancements have explored variations of the Hantzsch synthesis, including the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov The choice of solvent and base is also critical for optimizing the reaction conditions. synarchive.com For example, reactions are often carried out in solvents like ethanol (B145695) or methanol. youtube.comacs.org

Precursor 1 Precursor 2 Reaction Type Key Conditions Product Reference
α-HaloketoneThioamideHantzsch Thiazole SynthesisHeat, Solvent (e.g., Methanol)Thiazole synarchive.comyoutube.com
3-Bromo-1,1,1-trifluoroacetone derivativeThioamideHantzsch-Type CondensationOptimized solvent and base2-Substituted-4-(trifluoromethyl)thiazole rsc.org
Propargyl BromidesThiourea derivativesDomino Alkylation-CyclizationK2CO3, DMF, Microwave2-Aminothiazoles nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNVGMVYUYNBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631022
Record name 2-Bromo-4-(trifluoromethyl)-1,3-thiazole
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-39-9
Record name 2-Bromo-4-(trifluoromethyl)thiazole
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Record name 2-Bromo-4-(trifluoromethyl)-1,3-thiazole
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Record name 2-bromo-4-(trifluoromethyl)-1,3-thiazole
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Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Thiazole and Its Precursors

Direct Synthesis Approaches

Cyclization Reactions for Thiazole (B1198619) Ring Formation

Hantzsch-Type Condensations with Bromo-Trifluoromethyl Ketone Precursors
Reaction of 3-Bromo-1,1,1-trifluoroacetone (B149082) with Thiourea (B124793) Derivatives

A primary route to the 4-(trifluoromethyl)thiazole core involves the reaction of 3-bromo-1,1,1-trifluoroacetone with thiourea. This reaction follows the classic Hantzsch synthesis mechanism, where the sulfur of thiourea acts as a nucleophile, attacking the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comsynarchive.com This specific reaction yields 2-amino-4-(trifluoromethyl)thiazole as the initial product. organic-chemistry.orgnih.gov

To obtain the final target compound, 2-bromo-4-(trifluoromethyl)thiazole, the 2-amino group must be replaced with a bromine atom. This is typically achieved through a Sandmeyer reaction. nih.govorganic-chemistry.org The process involves the diazotization of the 2-aminothiazole (B372263) with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) solution facilitates the displacement of the diazonium group with bromine, affording the desired this compound. nih.govlibretexts.org The efficiency of this bromination step can be highly dependent on reaction conditions, with the use of CuBr being particularly effective for the conversion of 2-aminothiazoles to their 2-bromo counterparts. nih.gov

Condensation with Substituted Thioamides

A versatile modification of the Hantzsch synthesis employs substituted thioamides instead of thiourea. This approach allows for the direct installation of various substituents at the 2-position of the thiazole ring. For instance, the condensation of 3-bromo-1,1,1-trifluoroacetone with a thioamide, such as thiobenzamide (B147508), yields a 2-substituted-4-(trifluoromethyl)thiazole.

A practical example involves reacting 3-bromo-1,1,1-trifluoroacetone with thiobenzamide in ethanol (B145695) under reflux. The intermediate undergoes cyclodehydration, often promoted by an acid catalyst like p-toluenesulfonic acid, to furnish 2-phenyl-4-(trifluoromethyl)thiazole in high yield. While this method directly produces a 2-substituted thiazole, it does not directly yield the 2-bromo derivative. To synthesize the target compound using this general strategy, one would theoretically need to use a bromo-thioamide, which is not a common or stable reagent. Therefore, this pathway is more suited for creating a library of 2-aryl or 2-alkyl-4-(trifluoromethyl)thiazoles.

Table 1: Example of Hantzsch Synthesis for a 4-(Trifluoromethyl)thiazole Derivative

Reactant 1Reactant 2Solvent(s)Catalyst / ConditionsProductYieldReference
3-Bromo-1,1,1-trifluoroacetoneThiobenzamideEthanol, TolueneReflux, then p-Toluenesulfonic Acid Monohydrate2-Phenyl-4-(trifluoromethyl)thiazole84%
Multi-Component Reactions (MCRs) for Thiazole Scaffolds

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules like substituted thiazoles. The Hantzsch synthesis itself can be adapted into a one-pot, three-component procedure. nih.gov

In such a setup, an α-haloketone, a thiourea or thioamide, and another component can be reacted together. For example, the one-pot condensation of an α-bromo ketone, thiourea, and various substituted aldehydes can generate a library of structurally diverse thiazole derivatives. nih.gov This approach is valued for its operational simplicity and for building molecular complexity rapidly. While a specific MCR for the direct synthesis of this compound is not prominently documented, the strategy is a powerful tool for creating related thiazole scaffolds. nih.gov

Synthesis from α-Halocarbonyl Compounds and Thioamides

This section covers the foundational Hantzsch thiazole synthesis, which is the most widely employed method for constructing the thiazole ring. synarchive.comscribd.com The reaction pairs an α-halocarbonyl compound with a thioamide. For the synthesis of the specific scaffold , the key precursors are 3-bromo-1,1,1-trifluoroacetone and a suitable thioamide.

The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, displacing the halide. chemhelpasap.com This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring. The high yields and the use of readily available starting materials make this a robust and reliable synthetic route. chemhelpasap.com As detailed in section 2.1.2.1.1, using thiourea as the thioamide component leads to a 2-aminothiazole, which serves as a key intermediate for introducing the 2-bromo substituent via a subsequent Sandmeyer reaction. organic-chemistry.orgnih.gov

Electrochemical Oxidative Cyclization Routes

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. These reactions can often be performed under mild conditions without the need for harsh oxidants or catalysts. While the direct electrochemical synthesis of this compound has not been extensively reported, related electrochemical transformations highlight its potential.

For instance, methods for the electrochemical radical cascade cyclization of N-allylamides using sodium trifluoromethanesulfinate have been developed to produce trifluoromethylated oxazolines. These processes involve the anodic generation of radicals that initiate cyclization. The successful application of electrochemistry to create other trifluoromethylated heterocycles suggests that similar oxidative cyclization strategies could potentially be developed for thiazole synthesis, offering a more environmentally benign pathway in the future.

Precursor Synthesis and Functional Group Introduction

Synthesis of Trifluoromethyl-Containing Synthons

The successful synthesis of 4-(trifluoromethyl)thiazoles is critically dependent on the availability of key trifluoromethyl-containing building blocks, or synthons. The most crucial precursor for the Hantzsch synthesis of this target molecule is 3-bromo-1,1,1-trifluoroacetone. sigmaaldrich.com

The synthesis of 1,1,1-trifluoroacetone (B105887) itself can be achieved through methods like the condensation of ethyl trifluoroacetate (B77799) and ethyl acetate, followed by hydrolysis and decarboxylation. wikipedia.org The subsequent α-bromination of 1,1,1-trifluoroacetone is then carried out to produce the required 3-bromo-1,1,1-trifluoroacetone. This can be accomplished by reacting 1,1,1-trifluoroacetone with bromine in a suitable solvent system, such as sulfuric acid. chemicalbook.com The availability of these fluorinated synthons is a key enabling factor for the construction of a wide range of trifluoromethylated heterocyclic compounds.

Preparation of Halogenated Trifluoroacetoacetates

A key starting point for building the 4-(trifluoromethyl)thiazole core is a halogenated derivative of ethyl trifluoroacetoacetate. A common method involves the direct bromination of ethyl trifluoroacetoacetate.

In a typical procedure, ethyl trifluoroacetoacetate is reacted with liquid bromine. This reaction can lead to a mixture of mono- and di-brominated products. For instance, reacting ethyl trifluoroacetoacetate with liquid bromine at room temperature for approximately 10 hours can yield a mixture containing primarily ethyl 2-bromotrifluoroacetoacetate along with a smaller amount of ethyl 2,2-dibromotrifluoroacetoacetate. nih.gov This mixture of halogenated esters can often be used directly in subsequent cyclization reactions without the need for separation. nih.gov

Table 1: Example of Bromination of Ethyl Trifluoroacetoacetate

ReactantReagentConditionsProduct Distribution (Example)Yield (Bromination)
Ethyl trifluoroacetoacetateLiquid BromineRoom Temperature, 10 hours95.3% Ethyl 2-bromotrifluoroacetoacetate, 4.3% Ethyl 2,2-dibromotrifluoroacetoacetate97.5%

This table illustrates a representative outcome of the direct bromination of ethyl trifluoroacetoacetate, based on data from synthetic procedures. nih.gov

Formation of 3-Bromo-1,1,1-trifluoro-2-propanone

3-Bromo-1,1,1-trifluoro-2-propanone is a crucial α-haloketone precursor for the Hantzsch synthesis of 4-(trifluoromethyl)thiazoles. This compound is a colorless liquid and a strong electrophile, making it highly reactive for forming the thiazole ring. guidechem.comsigmaaldrich.com While it is widely available commercially, its synthesis can be achieved through the bromination of 1,1,1-trifluoroacetone. sigmaaldrich.comoakwoodchemical.comnih.govthermofisher.com For example, the reaction of 1,1,1-trifluoroacetone with bromine in sulfuric acid has been reported to produce 3-Bromo-1,1,1-trifluoro-2-propanone in high yield. chemicalbook.com

This brominated ketone serves as a versatile building block for introducing the trifluoromethyl-substituted ketone structure necessary for the cyclization step with a thioamide. guidechem.comsigmaaldrich.com

Introduction of Bromine Atom at the 2-Position

Introducing a bromine atom specifically at the 2-position of the thiazole ring requires targeted strategies, as direct electrophilic bromination of the thiazole heterocycle can be challenging and may lack regioselectivity. Thiazole is less aromatic and considerably less electron-rich than heterocycles like thiophene, making electrophilic substitution more difficult and often requiring aggressive reaction conditions.

Strategies for Selective 2-Bromination

To achieve selective bromination at the C2 position, chemists often employ methods that pre-install a functional group at this position which can then be cleanly converted to a bromine atom.

Sandmeyer Reaction: A classic and effective strategy involves starting with a 2-aminothiazole derivative. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst (CuBr). nih.gov For the synthesis of this compound, this would involve the Hantzsch cyclization of 3-Bromo-1,1,1-trifluoro-2-propanone with thiourea to form 2-amino-4-(trifluoromethyl)thiazole, followed by a Sandmeyer reaction. This multi-step approach provides excellent control over the regiochemistry of bromination. nih.govnih.gov

Decarboxylative Bromination: Another modern approach is decarboxylative halogenation. researchgate.netprinceton.edunih.gov This method involves synthesizing a thiazole-2-carboxylic acid, which can then be converted to the corresponding 2-bromothiazole. researchgate.net The reaction can proceed by converting the carboxylic acid to its salt and reacting it with a bromine source. Transition-metal-free methods have been developed for this transformation, offering a milder alternative to classical Hunsdiecker reactions which often require heavy metal salts like silver or mercury. researchgate.netnih.gov This technique has been successfully applied to various heterocyclic carboxylic acids, including thiazoles. princeton.edu

Sequential Bromination-Debromination Methods

For the synthesis of various brominated thiazole isomers, sequential bromination-debromination provides a powerful tool for achieving specific substitution patterns that are inaccessible through direct synthesis. This approach involves an initial, often exhaustive, bromination of the thiazole ring, followed by a selective debromination step. The debromination is typically accomplished using organometallic reagents like butyllithium (B86547) or Grignard reagents, which selectively remove a bromine atom based on its position and the reaction conditions. While not always the most direct route to a monosubstituted product, this methodology is invaluable for creating a full family of bromothiazoles and has been revisited and optimized to avoid the use of elemental bromine.

Green Chemistry Approaches in Thiazole Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign synthetic routes for thiazole derivatives. guidechem.comsigmaaldrich.com These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents and solvents, and minimize energy consumption compared to conventional methods. chemicalbook.comgoogle.com Key strategies include the use of green solvents like water or polyethylene (B3416737) glycol (PEG), the development of reusable catalysts, and the application of energy-efficient technologies such as microwave and ultrasound irradiation. guidechem.comchemicalbook.comgoogle.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective green chemistry tool for the synthesis of thiazoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity.

This technique has been successfully applied to the Hantzsch thiazole synthesis. For example, the reaction of α-haloketones with thioureas can be completed in significantly shorter times and with higher yields under microwave heating compared to conventional reflux conditions. One study on a related Hantzsch reaction demonstrated that microwave heating at 90°C for 30 minutes achieved a 95% yield, whereas conventional heating required 8 hours to obtain a lower yield that necessitated more rigorous purification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

MethodSolventTemperatureTimeYield
Conventional HeatingMethanolReflux (approx. 65°C)8 hours< 90%
Microwave IrradiationMethanol90°C30 minutes95%

This table presents comparative data for a representative Hantzsch thiazole synthesis, highlighting the advantages of microwave irradiation.

The efficiency of microwave-assisted synthesis makes it an attractive and sustainable alternative for the rapid production of thiazole-containing compound libraries for various research applications.

Ultrasound-Mediated Reactions

The application of ultrasonic irradiation as a green chemistry technique to accelerate organic reactions, often leading to higher yields and shorter reaction times, is well-established for various thiazole derivatives. nih.govnih.govmdpi.com Studies demonstrate the successful use of ultrasound for synthesizing 2,4-diarylthiazoles, thiazoles bearing a coumarin (B35378) nucleus, and derivatives prepared using chitosan-based hydrogel catalysts. nih.govnih.govmdpi.com However, the search of scientific databases yields no specific examples or dedicated studies applying ultrasound-mediated synthesis to produce this compound.

Use of Green Solvents and Reusable Catalysts

The replacement of volatile organic solvents with greener alternatives and the development of recoverable and reusable catalysts are fundamental principles of sustainable synthesis. Research shows the effective use of green solvents like ionic liquids (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate) and polyethylene glycol-400 (PEG-400) for synthesizing various bromo-thiazole and diarylthiazole derivatives. nih.govasianpubs.org Furthermore, reusable nanocatalysts, such as NiFe2O4, have been successfully employed in one-pot syntheses of other complex thiazole scaffolds. nih.gov Despite these advancements in the broader field of thiazole chemistry, there are no specific published methods detailing the use of these green solvents or reusable catalysts for the direct synthesis of this compound.

Reactivity and Transformations of 2 Bromo 4 Trifluoromethyl Thiazole

Nucleophilic Substitution Reactions at the 2-Position

The bromine atom on the 2-Bromo-4-(trifluoromethyl)thiazole ring is susceptible to replacement by various nucleophiles, a class of chemical species that donate an electron pair to form a chemical bond. This reactivity is a cornerstone of its synthetic utility.

Reactivity with Various Nucleophiles

The bromine atom at the 2-position of the thiazole (B1198619) ring can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position. For instance, primary and secondary amines can react with 2-bromo-4-methylthiazole (B1268296) through a nucleophilic aromatic substitution (SNAr) mechanism to yield 2-amino-4-methylthiazole (B167648) derivatives. The reactivity of halogenothiazoles towards nucleophiles is significant, with substitution occurring at both the 2 and 4 positions of the thiazole ring. rsc.org In some instances, the reactivity of 4-halogenothiazoles surpasses that of their 2-halogeno isomers. rsc.org

Mechanistic Investigations of Bromine Displacement

The displacement of the bromine atom in halogenothiazoles proceeds through an addition-elimination mechanism. rsc.org The rates of these reactions are highly sensitive to the experimental conditions, including the nature of the nucleophile, the counter-ion of the nucleophile, and the solvent used. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reactivity of similar heterocyclic systems. These studies analyze the electrostatic potential and Fukui indices to predict the most likely sites for nucleophilic attack. physchemres.org For example, in the reaction of 4-isothiazolin-3-one with electrophiles like dibromine and sulfuryl chloride, the electrophilic attack preferentially occurs at the C2=C3 bond. physchemres.org

Formation of Substituted 2-Thiazole Derivatives

The nucleophilic substitution reactions of this compound are instrumental in the synthesis of a wide array of substituted 2-thiazole derivatives. A well-established method for synthesizing 2-aminothiazole (B372263) derivatives involves the cyclization of alpha-halocarbonyl compounds with compounds containing an N-C-S fragment, such as thiourea (B124793). nih.gov This is known as the Hantzsch thiazole synthesis. nih.gov More contemporary methods have been developed for the rapid and efficient synthesis of 4-substituted 2-amino thiazoles using heterogeneous reusable catalysts like copper silicate. nanobioletters.com These methods offer advantages such as shorter reaction times, high yields, and simplified workup procedures. nanobioletters.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent another major avenue for the functionalization of this compound. These reactions, often employing palladium or copper catalysts, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the thiazole ring.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are widely used to facilitate cross-coupling reactions with this compound. rsc.orgresearchgate.net These reactions are fundamental in modern synthetic chemistry for creating new carbon-carbon bonds. rsc.orgresearchgate.net

The Suzuki-Miyaura coupling reaction joins the thiazole ring with an aryl or heteroaryl boronic acid. This is a key method for creating biaryl thiazoles, which are of interest for their potential as enzyme inhibitors and antimicrobial agents.

The Sonogashira coupling allows for the attachment of a terminal alkyne to the thiazole ring. youtube.com This reaction typically involves a palladium catalyst and a copper co-catalyst. youtube.com

The Heck reaction couples the thiazole with an alkene. ibs.re.krsigmaaldrich.com This transformation is valuable for the synthesis of substituted alkenes. ibs.re.krsigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Aryl/heteroaryl-boronic acid Pd(dppf)Cl₂, Na₂CO₃ 2-Aryl/heteroaryl-4-(trifluoromethyl)thiazole
Sonogashira Terminal alkyne Pd catalyst, Cu co-catalyst 2-Alkynyl-4-(trifluoromethyl)thiazole
Heck Alkene Pd catalyst 2-Alkenyl-4-(trifluoromethyl)thiazole

Copper-Catalyzed Coupling Reactions

Copper catalysts also play a significant role in the transformation of this compound. Copper-catalyzed reactions are often used for trifluoromethylation, allowing the introduction of a trifluoromethyl (CF3) group. nih.gov While this specific transformation adds a CF3 group, the underlying principle of copper-catalyzed cross-coupling can be applied to form other bonds. For example, copper-catalyzed methods have been developed for the synthesis of 2-arylbenzothiazoles. doi.org These reactions demonstrate the versatility of copper in facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. doi.org

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is a key feature of this compound, significantly influencing its chemical properties and reactivity. While generally stable, this group can participate in specific transformations.

The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making them generally unreactive under standard conditions. However, the presence of the electron-deficient thiazole ring can influence the reactivity of the CF₃ group. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the trifluoromethyl group highly electrophilic. While direct nucleophilic attack on the trifluoromethyl carbon is difficult, its presence activates the thiazole ring towards certain reactions and influences the regioselectivity of others.

Research into the functionalization of C-F bonds in trifluoromethylated aromatic compounds has shown that under specific conditions, such as the use of strong reducing agents or photoredox catalysis, C-F bond cleavage can be achieved. rsc.org These methods, however, are often harsh and may not be compatible with the thiazole ring.

Selective defluorination of a trifluoromethyl group to a difluoromethyl or monofluoromethyl group is a challenging but valuable transformation. Recent advancements have demonstrated photocatalytic methods for the dual-defluorination of trifluoromethyl hydrazones to yield monofluorinated alkenes. consensus.app While not directly applied to this compound, these strategies highlight the potential for selective C-F bond activation under mild conditions.

Spontaneous aqueous defluorination has been observed for certain trifluoromethylphenols, proceeding through a proposed E1cb mechanism driven by deprotonation. rsc.orgchemrxiv.org The applicability of such a mechanism to the thiazole system would depend on the acidity of the proton at the 5-position and the stability of the resulting carbanion.

Conversely, the introduction of a trifluoromethyl group onto a thiazole ring is a common strategy in medicinal chemistry. mdpi.com While this section focuses on the reactivity of the existing trifluoromethyl group, it is worth noting that its synthesis often involves the use of trifluoromethylating agents on a pre-formed thiazole ring.

Reactions at Other Positions of the Thiazole Ring

Beyond reactions at the bromo and trifluoromethyl substituents, the thiazole ring itself can undergo functionalization at its vacant positions.

The 5-position of the this compound is the most likely site for further functionalization on the thiazole ring. The electron-withdrawing nature of both the bromo and trifluoromethyl groups increases the acidity of the proton at the C5 position, making it susceptible to deprotonation by a strong base.

The increased acidity of the C5-proton allows for its removal by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a potent nucleophile. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 5-position.

This strategy is a powerful tool for the synthesis of 2,4,5-trisubstituted thiazoles. The general reaction scheme is as follows:

Deprotonation: this compound is treated with a strong base at low temperature to form the 5-lithiated thiazole.

Electrophilic Quench: An electrophile is added to the reaction mixture, which then reacts with the lithiated species to form the new C-C or C-heteroatom bond.

A variety of electrophiles can be employed in this reaction, leading to a diverse range of products.

ElectrophileFunctional Group Introduced at C5
Alkyl halides (e.g., CH₃I)Alkyl group
Aldehydes/Ketones (e.g., CH₃CHO)Hydroxyalkyl group
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (CH₃S)₂)Thioether
Iodine (I₂)Iodo group

This method provides a regioselective approach to introduce a third point of diversity on the thiazole scaffold, further enhancing its utility as a building block in the synthesis of complex molecules. The regioselectivity of this reaction is guided by the directing effects of the existing substituents and the inherent reactivity of the thiazole ring. researchgate.net

Functionalization at the 5-Position

Bromine Migration (Halogen Dance)

The "halogen dance" is a base-induced intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukacs.org This reaction has been observed in various heterocyclic systems, including thiazoles. whiterose.ac.ukacs.orgnih.gov The process is typically initiated by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanion (or more accurately, a lithiated intermediate). ic.ac.uk This intermediate can then undergo a series of halogen-metal exchange reactions, leading to the migration of the halogen to a thermodynamically more stable position on the ring or even to an adjacent ring in bithiazole systems. jst.go.jpresearchgate.net

The driving force for the halogen dance is the formation of the most stable lithiated intermediate. ic.ac.uk The stability is dictated by the electronic and steric environment of the carbanion. For instance, in some bithiazole systems, a bromo group has been observed to migrate from the C5-position of one thiazole ring to the C2'-position of the other, a rare example of a long-range 1,6-halogen shift. jst.go.jp This rearrangement is driven by the conversion of a less stable carbanion into a more stable one. jst.go.jp While not specifically detailed for this compound in the provided literature, the principles suggest that under strong base conditions, it could potentially undergo a halogen dance, with the bromine migrating from the C2 to the C5 position, assuming the C5-lithiated intermediate is more stable.

Table 1: Key Factors in Halogen Dance Reactions on Thiazoles

FactorDescriptionReference
Base Strong, non-nucleophilic bases like LDA or LiHMDS are required to initiate deprotonation. acs.orgjst.go.jp
Intermediate Stability The reaction proceeds towards the formation of the most thermodynamically stable lithiated intermediate. ic.ac.uk
Temperature Temperature can be a critical factor in controlling the reaction path and preventing side reactions. acs.orgnih.gov
Substituents Electron-withdrawing or directing groups on the ring influence the site of deprotonation and the stability of intermediates. ic.ac.uk

Reactivity of the 4-Position

Instead, the primary influence of the 4-trifluoromethyl group is electronic. It significantly increases the acidity of the proton at the C5 position, making this site more susceptible to deprotonation by a base. pharmaguideline.com This enhanced acidity at C5 facilitates reactions such as the halogen dance or other functionalizations initiated by metalation.

While direct substitution at the 4-position is uncommon, the reactivity of similarly activated heterocyclic systems, such as perfluorinated pyridines, has been studied. In pentafluoropyridine, nucleophilic attack occurs preferentially at the C4 position under mild conditions, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org However, these reactions involve the displacement of fluoride, a viable leaving group in highly fluorinated systems, which is not analogous to the displacement of a trifluoromethyl group. Therefore, the reactivity concerning the 4-position of this compound is primarily about how the CF3 group activates other positions on the ring, rather than its own replacement.

Exploration of Reaction Mechanisms and Intermediates

Understanding the precise steps and transient species involved in the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This has been achieved through a combination of computational modeling and experimental identification of intermediates.

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. frontiersin.org For reactions like the halogen dance, which involve transient and highly reactive intermediates, computational studies can provide insights that are difficult to obtain experimentally. whiterose.ac.uknih.gov

Studies on the halogen dance mechanism in thiophenes, a close structural relative of thiazoles, have used DFT to model the potential energy surface of the reaction. whiterose.ac.uknih.gov These computational models have investigated the key steps:

Deprotonation: The initial proton abstraction by a base.

Lithium-Halogen Exchange: The central rearrangement step. Computational studies have compared different possible transition states, such as a four-center type versus an SN2-type transition state, finding the SN2 pathway to be favored for lithium-bromine exchange. whiterose.ac.uknih.gov

In a broader context, computational studies are widely used to investigate the reaction pathways of various heterocyclic transformations. For example, DFT calculations have been employed to study the energy profile of the catalytic insertion of CS2 into nitrones to form thioamides, identifying key transition states and intermediates along the reaction coordinate. acs.org Similarly, docking computations are used to predict the binding modes of thiazole derivatives with biological targets like enzymes, which helps in understanding their mechanism of action at a molecular level. nih.govnih.gov

Identification of Key Intermediates

The halogen dance reaction proceeds through key lithiated intermediates, which are central to the bromine migration. whiterose.ac.ukic.ac.uk The initial deprotonation of the thiazole ring by a strong base generates an aryllithium species. This is followed by a cascade of metal-halogen exchanges that also involve lithiated species at different positions on the ring. jst.go.jp In some cases, these reactive intermediates can be "trapped" by an electrophile. For example, a C-5 carbanion intermediate in a bithiazole system was successfully trapped with N-bromosuccinimide (NBS), providing experimental evidence for its existence. jst.go.jp

In the context of thiazole synthesis, intermediates are frequently isolated or identified spectroscopically. The classic Hantzsch synthesis of thiazoles involves the reaction of an α-haloketone with a thioamide. nih.gov The proposed mechanism proceeds through the initial S-alkylation of the thioamide to form an acyclic intermediate, which then undergoes cyclization via a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the thiazole ring. nih.gov

Modern spectroscopic techniques are essential for identifying and characterizing reaction intermediates and products.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the structural elucidation of intermediates and final products. nih.govaip.org

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., C=O, N-H, C=N), confirming transformations such as the conversion of a starting material to an intermediate. aip.org

Mass Spectrometry (MS): Determines the molecular weight of compounds and can reveal structural information through fragmentation patterns, helping to confirm the identity of synthesized molecules and proposed intermediates. nih.govrsc.org

Table 2: Spectroscopic Data for a Representative Thiazole Synthesis Step This table illustrates the kind of data used to confirm the formation of an intermediate in a typical thiazole synthesis.

Spectroscopic MethodObservation for Starting Material (e.g., Amine)Observation for Intermediate (e.g., Amide)Reference
IR Spectroscopy Characteristic N-H stretching bands (e.g., 3439, 3267 cm⁻¹)Disappearance of amine N-H bands, appearance of amide N-H (~3180 cm⁻¹) and C=O (~1654 cm⁻¹) stretching bands. aip.org
¹³C NMR Spectroscopy Signals corresponding to the starting amine structure.Appearance of a new signal for the amide carbonyl carbon (e.g., ~169 ppm). aip.org

Applications in Medicinal Chemistry

Design and Synthesis of Bioactive Thiazole (B1198619) Derivatives

The thiazole ring is a prominent heterocyclic motif found in numerous pharmaceutical products with a wide range of biological activities. researchgate.net The versatility of 2-Bromo-4-(trifluoromethyl)thiazole allows for its incorporation into diverse molecular frameworks, leading to the generation of novel compounds with potential therapeutic value.

Lead Optimization Strategies Utilizing this compound Scaffold

Lead optimization is a critical phase in drug discovery that aims to enhance the pharmacological properties of a promising lead compound. spirochem.com The this compound scaffold offers several advantages for lead optimization. The bromine atom at the 2-position provides a reactive handle for various chemical transformations, enabling the introduction of diverse substituents to probe the chemical space around the core structure. acs.org This strategic modification of functional groups is a fundamental approach in lead optimization. nih.gov

For instance, the trifluoromethyl group at the 4-position can significantly influence the compound's metabolic stability and lipophilicity, key parameters in optimizing pharmacokinetic profiles. nih.gov In a study focused on developing tankyrase inhibitors, a systematic structure-guided lead optimization approach was employed where different moieties were introduced as point mutations to a central 1,2,4-triazole (B32235) template. acs.org This systematic approach allowed for the exploration of structure-activity relationships and the identification of compounds with improved efficacy and drug-like properties. acs.org

Structure-Activity Relationship (SAR) Studies of Thiazole Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. The this compound core has been instrumental in conducting such studies. By systematically modifying the substituents on the thiazole ring and evaluating the resulting biological activity, researchers can identify key structural features required for potency and selectivity.

For example, in the development of α-amylase inhibitors, a series of fluorophenyl-based thiazoles were synthesized and their inhibitory potentials were evaluated. nih.gov The study revealed that the nature and position of substituents on the aromatic ring significantly influenced the inhibitory activity. nih.gov Similarly, SAR studies on spirotryprostatin A derivatives demonstrated that the spirotryprostatin A scaffold played a more significant role in antifungal activity compared to the spirocyclic skeletons, highlighting the importance of the core structure. mdpi.com

Compound/AnalogModificationImpact on ActivityReference
2-ArylthiazoleSubstitution with electron-donating or bromo groupsSuccessful cycloaddition acs.orgacs.org
Spirooxindole derivativesIncorporation of a 2,4-dichlorophenyl moietyMost active against MDA-MB-23 and HepG2 cell lines researchgate.net
Fluorophenyl-based thiazolesVaried substituents on the aromatic ringDose-dependent enzyme inhibition nih.gov

Synthesis of Libraries for High-Throughput Screening

High-throughput screening (HTS) is a powerful method for discovering new drug leads by testing large numbers of compounds for their biological activity. The synthesis of compound libraries is a prerequisite for HTS campaigns. The reactivity of this compound makes it an ideal starting material for the construction of diverse thiazole-based libraries. acs.orgacs.org

The development of efficient synthetic methodologies is crucial for library synthesis. mdpi.com For instance, a data-driven three-layer screening strategy has been utilized to accelerate the discovery of new cycloaddition reactions, enabling access to novel three-dimensional molecular scaffolds. acs.org This approach, combining predictive data science with experimental screening, facilitates the rapid identification of promising reactions for library construction. acs.org The synthesis of such libraries provides a rich source of chemical diversity for identifying novel hits in drug discovery programs. acs.org

Anticancer Agents

The thiazole moiety is a key component of many anticancer drugs. nih.gov The unique properties of this compound make it a valuable building block in the design and synthesis of novel anticancer agents targeting various cellular pathways involved in tumorigenesis. rsc.org

Targeting DNA Topoisomerase IB

DNA topoisomerase IB is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for cancer therapy. A series of thiazole-based stilbene (B7821643) analogs were designed and synthesized as potential DNA topoisomerase IB inhibitors. nih.gov In this study, the synthesis involved a multi-step process including cyclization, bromination, and Wittig-Horner reactions to generate the target compounds. nih.gov The evaluation of these compounds revealed that many exhibited significant Top1 inhibitory activity, with some showing potency comparable to the known inhibitor camptothecin. nih.gov

Inhibition of Heat Shock Proteins (Hsp82, Hsp90)

Heat shock proteins, particularly Hsp90, are molecular chaperones that play a critical role in maintaining the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis. nih.gov Consequently, Hsp90 has emerged as a promising target for cancer therapy. nih.gov While direct synthesis of Hsp90 inhibitors from this compound is not explicitly detailed in the provided search results, the thiazole scaffold is a component of known Hsp90 inhibitors. The ability to functionalize the this compound core allows for the synthesis of diverse thiazole derivatives that could be screened for Hsp90 inhibitory activity.

Evaluation Against Various Cancer Cell Lines

Derivatives of this compound have been the subject of extensive research in the quest for new anticancer agents. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of molecules, such as metabolic stability and lipophilicity, which are crucial for effective drug action. nih.govmdpi.com

One area of investigation involves the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are recognized as potential anticancer therapeutics. nih.gov In a study focused on these fused heterocyclic systems, new 7-oxo, 7-chloro, and 7-amino derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cells. nih.govmdpi.com Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) sigmaaldrich.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. nih.gov

Another study explored a series of novel thiazole derivatives as potential dual inhibitors of PI3K/mTOR, critical signaling proteins in cancer progression. nih.gov The evaluation of these compounds against a 60-human tumor cell line panel revealed that certain derivatives exhibited significant cytotoxic and antiproliferative effects. For instance, one compound demonstrated potent activity against 20 cancer cell lines and a lethal effect against 36 cell lines. nih.gov Specifically, it showed high sensitivity against leukemia cell lines MOLT-4 and HL-60(TB). nih.gov Other derivatives in the series also displayed varying degrees of cytotoxic activity against a broad spectrum of cancer cell lines, including those of the colon, ovary, lung, and breast. nih.gov

The table below summarizes the anticancer activity of selected thiazole derivatives, highlighting their growth inhibition percentages (GI%) against various cancer cell lines.

Compound IDCancer Cell LineGrowth Inhibition (%)Reference
Derivative 1Leukemia (MOLT-4)High nih.gov
Derivative 1Leukemia (HL-60(TB))High nih.gov
Derivative 2Leukemia (RPMI-8226)Lethal Effect nih.gov
Derivative 2Leukemia (HL-60(TB))Lethal Effect nih.gov
Derivative 3Colon (HCC-2998)Lethal Effect nih.gov
Derivative 4Various (7 tumor lines)75.71 - 97.95 nih.gov
Derivative 5Breast (MCF7)83.11 - 96.18 nih.gov

Antimicrobial and Antibacterial Agents

The thiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of pathogens. nih.govnih.gov The introduction of the 2-bromo and 4-trifluoromethyl substituents can further enhance this activity.

While specific mechanism of action studies for this compound itself are not extensively detailed in the provided context, research on related thiazole derivatives offers insights into their potential modes of antibacterial action. A common mechanism for antibacterial agents is the disruption of bacterial cell wall synthesis. mcgill.ca Some thiazole-quinolinium derivatives have been shown to interfere with the function of the FtsZ protein, a crucial component of the bacterial cell division machinery. rsc.orgnih.gov These compounds can stimulate FtsZ polymerization, leading to the disruption of its dynamic assembly and the formation of the Z-ring, which is essential for bacterial cytokinesis. rsc.orgnih.gov This disruption of cell division ultimately leads to bacterial cell death. nih.gov

Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain thiazole derivatives have been reported to exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus. biointerfaceresearch.comfabad.org.tr The antibacterial activity of new thiazole compounds is often evaluated against a panel of clinically relevant bacteria, including Serratia marcescens, Proteus vulgaris, and Pseudomonas aeruginosa. ekb.eg

Klebsiella pneumoniae, a common cause of urinary tract infections (UTIs), has also been a target for thiazole-based drug discovery. nih.gov The ability of these compounds to inhibit the growth of multidrug-resistant strains of K. pneumoniae is of particular interest. nih.gov

The table below presents the antibacterial activity of various thiazole derivatives against specific bacterial strains.

Derivative TypeBacterial StrainActivityReference
Thiazole-quinolinium derivativesEscherichia coli (NDM-1)Potent rsc.org
Thiazole-quinolinium derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Potent rsc.org
Substituted thiazolesEscherichia coliSignificant biointerfaceresearch.comfabad.org.tr
Substituted thiazolesStaphylococcus aureusSignificant biointerfaceresearch.comfabad.org.tr
Thiazole derivativesKlebsiella pneumoniaeActive biointerfaceresearch.com

In addition to their antibacterial properties, thiazole derivatives have shown promise as antifungal agents. nih.govnih.gov The trifluoromethyl group, in particular, is a common feature in many antifungal compounds. nih.gov Research has shown that certain thiopyrano[2,3-d]thiazole derivatives are highly active against pathogenic fungi such as Candida albicans, Aspergillus oryzae, and Trichoderma harzianum. nih.gov The antifungal activity of some of these derivatives was found to be comparable to that of the established antifungal drug fluconazole. nih.gov

Antitubercular and Antimalarial Properties

The therapeutic scope of thiazole derivatives extends to the treatment of mycobacterial and parasitic infections. Several studies have highlighted the potential of these compounds as antitubercular and antimalarial agents.

Thiazole derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov In one study, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good anti-tubercular activities against the H37Rv strain of M. tuberculosis, with MIC values ranging from 1 µM to 61.2 µM. nih.gov

Furthermore, certain 2-aminothiazole (B372263) derivatives have been evaluated for their antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Other Therapeutic Applications

The versatility of the thiazole scaffold allows for its application in a wide range of therapeutic areas beyond infectious diseases and oncology. researchgate.net Thiazole-containing compounds have been investigated for their potential as anti-inflammatory, analgesic, anticonvulsant, and antipsychotic agents. fabad.org.trmdpi.com The unique chemical properties imparted by the 2-bromo and 4-trifluoromethyl substituents on the thiazole ring make this compound a valuable starting material for the exploration of new therapeutic agents with diverse pharmacological activities.

Anticonvulsant Activity

Derivatives of this compound have shown considerable promise as anticonvulsant agents. The search for new antiepileptic drugs (AEDs) is driven by the need for more effective treatments with fewer side effects for the approximately 30% of patients who are resistant to current therapies.

In a notable study, a series of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles were synthesized and evaluated for their anticonvulsant properties. Among these, the compound (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole (3e), which incorporates the trifluoromethylphenyl-thiazole scaffold, demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) induced seizure model in mice. This derivative exhibited a median effective dose (ED50) of 19.4 mg/kg, which was markedly lower than that of the reference drug, ethosuximide. Importantly, this compound did not cause motor impairment in the rotarod test, indicating a favorable safety profile.

Another class of compounds, thiazole-bearing 4-thiazolidinones, has also been investigated for anticonvulsant activity. Within this class, the derivative 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) showed excellent anticonvulsant effects in both the pentylenetetrazole-induced seizure and maximal electroshock seizure (MES) tests. The presence of the trifluoromethylphenyl group is a key feature of this active molecule.

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound Name Anticonvulsant Test Model Median Effective Dose (ED50) Motor Impairment (Rotarod Test) Reference
(E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole (3e) Pentylenetetrazole (PTZ) 19.4 mg/kg No impairment
2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) PTZ and MES Not specified Not specified

Anti-inflammatory Agents

The development of novel anti-inflammatory drugs with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry. Derivatives of this compound have emerged as promising candidates in this area.

A series of 2,6-diaryl-imidazo[2,1-b]thiadiazole derivatives were synthesized, and their anti-inflammatory and analgesic activities were evaluated. The compound 2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiadiazole (5g), which contains the trifluoromethylphenyl group attached to a fused thiazole system, exhibited significant analgesic properties. Furthermore, other synthesized thiazole derivatives have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds demonstrating efficacy comparable to standard drugs like diclofenac (B195802) and ibuprofen. The mechanism of action for many of these thiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Applications in Agrochemical Research

Development of Novel Pesticides and Herbicides

The search for new pesticides and herbicides is driven by the need to manage pest resistance and enhance crop yields. nih.govscispace.com Thiazole (B1198619) derivatives are integral to this research, forming the basis for various classes of agrochemicals. nih.gov The trifluoromethyl group (-CF3) is particularly important in the design of new active ingredients, with over 40% of all fluorine-containing pesticides on the market featuring this moiety. nih.gov

The synthesis of novel pesticides often involves the combination of different bioactive substructures. researchgate.net The 2-bromo-4-(trifluoromethyl)thiazole structure provides a reactive site (the bromine atom) for further chemical modification, allowing for its incorporation into larger, more complex molecules. For instance, the related compound 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, which can be synthesized from thiazole precursors, is a direct building block in the production of potent fungicides. nih.govsriramchem.com Research has demonstrated the creation of new thiazolyl hydrazine (B178648) derivatives and other complex structures from thiazole starting materials, highlighting the versatility of this chemical family in developing compounds with potential antifungal and pesticidal activities. semanticscholar.orgnih.gov

Insecticidal Activities of Pyridyl Thiazole Diamide (B1670390) Compounds

A significant area of agrochemical research involves the development of diamide insecticides, which are recognized for their high efficacy and low toxicity to non-target organisms. bohrium.com By incorporating a thiazole ring into diamide scaffolds, researchers have created novel compounds with potent insecticidal properties.

Recent studies have focused on designing N-pyridylpyrazole derivatives that contain a thiazole moiety. mdpi.com These compounds have shown significant activity against various lepidopteran pests. For example, bioassays revealed that certain thiazole amide derivatives exhibited excellent insecticidal effects against pests like the diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), and fall armyworm (Spodoptera frugiperda). mdpi.com Similarly, the introduction of a thiazole group into anthranilic diamide structures has led to the discovery of insecticidal candidates with activity comparable to commercial standards like chlorantraniliprole. nih.gov

Detailed research findings on the insecticidal efficacy of these compounds are presented below.

Table 1: Insecticidal Activity of Thiazole-Containing Diamide Compounds

Compound ClassTest CompoundTarget PestMeasurementResultSource
N-Pyridylpyrazole Thiazole AmideCompound 7gPlutella xylostella (Diamondback Moth)LC505.32 mg/L mdpi.com
N-Pyridylpyrazole Thiazole AmideCompound 7gSpodoptera exigua (Beet Armyworm)LC506.75 mg/L mdpi.com
N-Pyridylpyrazole Thiazole AmideCompound 7gSpodoptera frugiperda (Fall Armyworm)LC507.64 mg/L mdpi.com
Thiazolyl Anthranilic DiamideCompound 6ePlutella xylostella (Susceptible Strain)LC500.65 mg/L nih.gov
Thiazolyl Anthranilic DiamideCompound 6ePlutella xylostella (Resistant Strain)LC5050.45 mg/L nih.gov
Thiazolyl Anthranilic DiamideCompound 6eRed Imported Fire Ant (5-day mortality)Mortality % at 1.0 mg/L84% nih.gov

Structure-activity relationship (SAR) analysis indicates that the insecticidal performance of these compounds is influenced by the specific chemical groups attached to the benzene (B151609) ring of the amide structure. mdpi.com These findings underscore the potential of thiazole-based diamides as lead compounds for developing the next generation of insecticides. bohrium.com

Fungicidal Properties of Thiazole Derivatives (e.g., Thifluzamide)

The thiazole structure is a cornerstone in the creation of highly effective fungicides, most notably Thifluzamide. chemimpex.com Thifluzamide is a broad-spectrum, systemic fungicide belonging to the carboxanilide class, used to control a variety of fungal diseases in crops like rice, potatoes, and turf. peptechbio.commedchemexpress.comglpbio.com It is particularly effective against diseases caused by Rhizoctonia species, such as sheath blight in rice. glpbio.combadikheti.com

The chemical structure of Thifluzamide, N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, is derived from the formal condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with an aniline (B41778) derivative. nih.gov The synthesis process involves creating the key thiazole carboxylic acid intermediate, which is then reacted to form the final amide product. guidechem.comgoogle.com

The mode of action of Thifluzamide is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. peptechbio.comsigmaaldrich.comresearchgate.net By blocking this critical enzyme, the fungicide disrupts cellular respiration and the production of ATP, ultimately leading to the death of the fungal pathogen. peptechbio.comyoutube.com This targeted mechanism makes it a powerful tool for disease management. chemimpex.comresearchgate.net As a systemic fungicide, it is rapidly absorbed by the plant's roots and leaves and translocated throughout the plant, providing both protective and curative action against fungal infections. peptechbio.combadikheti.com

Table 2: Profile of the Thiazole-Derivative Fungicide Thifluzamide

PropertyDescriptionSource
Chemical ClassThiazole Carboxanilide nih.govpeptechbio.com
FunctionSystemic fungicide with protective and curative action peptechbio.combadikheti.com
Mode of ActionSuccinate Dehydrogenase Inhibitor (SDHI); blocks the fungal mitochondrial electron transport chain medchemexpress.comsigmaaldrich.comresearchgate.net
Primary Target PathogensBasidiomycete fungi, especially Rhizoctonia solani glpbio.combadikheti.com
Key Controlled DiseasesSheath blight in rice, black scurf in potato, early blight in tomato peptechbio.combadikheti.com

Compound Reference Table

Advanced Characterization and Computational Studies

Spectroscopic Characterization of 2-Bromo-4-(trifluoromethyl)thiazole and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound and its derivatives. Techniques such as NMR, FTIR, and mass spectrometry provide unique fingerprints of the molecular structure.

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The signals observed in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity, showing a single signal for the proton at position 5 of the thiazole (B1198619) ring (H-5). In related thiazole derivatives, this proton typically appears as a singlet in the aromatic region of the spectrum. For instance, in 2-bromo-4-phenyl-1,3-thiazole, the thiazole proton signal is observed as a singlet at 8.16 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It is expected to show four distinct signals corresponding to the three carbon atoms of the thiazole ring and the carbon of the trifluoromethyl group. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, S, Br, and F). The carbon atom bonded to the bromine (C-2) would appear at a specific shift, while the carbons at positions 4 and 5, and the trifluoromethyl carbon, would also have characteristic resonances. In similar thiazole structures, the C-2 carbon of the thiazole ring can be found around 169.7 ppm, while the C-4 and C-5 carbons appear near 155.7 ppm and 101.8 ppm, respectively. nih.gov

¹⁹F NMR: Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial characterization technique. It is expected to show a single, sharp resonance for the three equivalent fluorine atoms. In derivatives containing a trifluoromethyl group, this signal appears at a characteristic chemical shift, for example, around -62.72 ppm. nih.gov

Table 1: Predicted NMR Data for this compound This table is generated based on data from analogous compounds.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HH-5~8.0 - 8.2Singlet (s)
¹³CC-2~135 - 145-
C-4~145 - 155Quartet (q)
C-5~115 - 125-
-CF₃~120 - 130Quartet (q)
¹⁹F-CF₃~ -60 to -65Singlet (s)

FTIR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring and the C-F bonds. In related thiazole derivatives, characteristic bands are observed for C=N stretching (1699–1600 cm⁻¹), aromatic C=C stretching (1571–1436 cm⁻¹), and thiazole skeletal vibrations (1068–692 cm⁻¹). nih.gov The presence of the trifluoromethyl group would introduce strong absorption bands typically found in the 1350-1100 cm⁻¹ region, corresponding to C-F stretching vibrations.

Table 2: Characteristic FTIR Absorption Bands for Thiazole Derivatives This table highlights typical frequency ranges for key functional groups.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretching (aromatic)3100 - 3000Medium
C=N Stretching1699 - 1600Medium to Strong
C=C Stretching (ring)1571 - 1436Medium
C-F Stretching (-CF₃)1350 - 1100Strong
Thiazole Ring Vibrations1068 - 692Medium
C-Br Stretching700 - 500Medium to Strong

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₄HBrF₃NS), the calculated molecular weight is approximately 232.02 g/mol . chemicalbook.comchemable.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the precise mass and, consequently, the elemental formula with high accuracy. The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. Electrospray ionization (ESI-MS) is often used for the analysis of derivatives, helping to identify protonated molecules [M+H]⁺ or other adducts. nih.gov

In these structures, the thiazole ring is essentially planar. For 2-bromo-4-phenyl-1,3-thiazole, the bond lengths and angles within the thiazole ring are well-defined. nih.govresearchgate.net The crystal packing of such molecules can be influenced by intermolecular interactions, including π-π stacking between aromatic rings and short S···Br contacts. nih.govresearchgate.net It is expected that the structure of this compound would feature a planar thiazole core with bond lengths and angles typical for this heterocyclic system.

Table 3: Crystallographic Data for a Related Compound: 2-Bromo-4-phenyl-1,3-thiazole nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8934 (3)
b (Å)10.6591 (6)
c (Å)13.8697 (7)
β (°)90.812 (1)
Volume (ų)871.18 (8)
Intermolecular Interactionsπ–π stacking, S···Br contacts (3.5402 Å)

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the electronic structure, stability, and reactivity of molecules.

DFT calculations are widely used to study thiazole derivatives. kbhgroup.inbohrium.com These theoretical studies can predict optimized molecular geometries, vibrational frequencies (which can be compared with experimental FTIR spectra), and electronic properties. kbhgroup.in

For this compound, DFT calculations using a basis set like B3LYP/6-311G(d,p) could provide the following insights:

Optimized Geometry: Calculation of the most stable three-dimensional conformation, including bond lengths and angles, which can be compared with X-ray crystallography data of related structures.

Spectroscopic Parameters: Prediction of NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. kbhgroup.in

Electronic Properties: Analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is valuable for predicting how the molecule will interact with other reagents. kbhgroup.in

These computational approaches have proven effective in correlating the structural features of thiazole derivatives with their chemical behavior. kbhgroup.innih.gov

Density Functional Theory (DFT) Calculations

Geometry Optimization

Theoretical geometry optimization of this compound would reveal key structural parameters. Based on studies of similar structures like 2-bromo-4-phenyl-1,3-thiazole, the thiazole ring itself is expected to be largely planar. researchgate.net The bond lengths and angles will be influenced by the substituents. For instance, the C-Br bond and the bonds associated with the trifluoromethyl group will have characteristic lengths determined by the interplay of atomic size and electronic effects. In related thiazole derivatives, computational studies have been instrumental in determining the optimized geometry, which is the foundation for all other computational predictions. nih.gov

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sci-hub.se

For this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, deactivating the ring towards electrophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower stability. taylorandfrancis.com In a study on other thiazole derivatives, the HOMO-LUMO energy gap was calculated to be 3.42 eV, indicating moderate stability and reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Characteristic Significance
HOMO Energy Lowered due to -CF3 group Reduced nucleophilicity
LUMO Energy Lowered due to -CF3 group Increased electrophilicity at specific sites
HOMO-LUMO Gap (ΔE) Moderate Indicates moderate chemical reactivity and stability
HOMO Distribution Likely localized on the thiazole ring, particularly the sulfur atom Site for electrophilic attack

| LUMO Distribution | Likely localized on the C2 and C4 positions | Sites for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and conjugative interactions within a molecule. sigmaaldrich.comtaylorandfrancis.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding of a small molecule to a biological target, such as a protein or enzyme. nih.gov These methods are instrumental in drug discovery for identifying potential lead compounds.

Binding Affinity Studies with Biological Targets

While specific docking studies for this compound are not widely reported, its structural motifs are present in compounds with known biological activity. For example, thiazole derivatives have been investigated as inhibitors of enzymes like tubulin and phospholipase A2. nih.govnih.gov

In a molecular docking study of new thiazole derivatives targeting tubulin, compounds showed strong binding affinities, with free binding energies ranging from -13.88 to -14.50 kcal/mol. nih.gov The thiazole ring itself was found to be involved in crucial noncovalent interactions, such as sulfur bonding and arene-H bonds, within the active site. nih.gov Given these precedents, this compound could serve as a scaffold for designing inhibitors of various enzymes. The bromine atom can act as a handle for further synthetic modifications to optimize binding, while the trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability.

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and regioselectivity of chemical reactions. For this compound, the electronic properties dictated by the substituents are key to its reactivity.

The electron-withdrawing trifluoromethyl group deactivates the thiazole ring, making it less susceptible to electrophilic aromatic substitution. Computational modeling using DFT can quantify this effect and predict the most likely site for electrophilic attack, which is expected to be the 5-position. Conversely, the bromine atom at the 2-position is a good leaving group, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. DFT calculations can be used to model the transition states of these reactions, helping to optimize catalyst systems and reaction conditions. nih.gov

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. Organic molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) often exhibit large NLO responses. mdpi.com

Computational studies on thiazole-containing dyes and other organic chromophores have shown that DFT calculations can effectively predict NLO properties such as polarizability (α) and first hyperpolarizability (β). mdpi.comresearchgate.net The magnitude of the hyperpolarizability is often inversely related to the HOMO-LUMO energy gap. researchgate.net While specific NLO calculations for this compound are not available, its structure possesses features that could lead to NLO activity. The thiazole ring provides a degree of π-conjugation, and the push-pull nature of the electron-donating sulfur and nitrogen atoms in the ring and the electron-withdrawing trifluoromethyl group could facilitate ICT upon excitation. To enhance NLO properties, this core structure could be further functionalized with stronger donor and acceptor groups to increase the molecular dipole moment and hyperpolarizability.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-bromo-4-phenyl-1,3-thiazole
(E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine
2-bromo-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole
4-Bromo-2-(trifluoromethyl)thiazole
researchgate.netnih.gov-triazolo [3,4-b] researchgate.netnih.govcam.ac.uk thiadiazole
2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one
(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole
4-(4-halophenyl)-2-methylthiazoles
5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles
4-(4-bromophenyl)-thiazol-2-amine

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond standard spectroscopic methods such as NMR and IR, a suite of advanced analytical techniques is employed to ensure the high purity and unequivocal identity of "this compound." These methods provide orthogonal data points, offering a more complete profile of the compound and any potential impurities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental in determining the purity of "this compound". These techniques separate the compound from any starting materials, by-products, or degradation products. Purity levels are typically determined by the area percentage of the main peak in the chromatogram. For this compound, commercial batches often report a purity of 97% or higher. sigmaaldrich.comchemuniverse.com

A representative HPLC method for analyzing substituted thiazoles might involve a reversed-phase column with a gradient elution system.

Table 1: Illustrative HPLC Parameters for Thiazole Derivative Analysis

Parameter Value
Column C18 (250 x 4.6 mm, 5 µm)

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile (B52724) with 0.1% Formic Acid | | Gradient | 50% B to 95% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Retention Time | ~7.5 min (Hypothetical) |

Mass Spectrometry for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is invaluable for identifying and quantifying volatile impurities. The electron ionization (EI) mass spectrum would show the molecular ion and a series of fragment ions, providing structural information.

Table 2: High-Resolution Mass Spectrometry and Predicted Fragmentation Data

Analysis Theoretical Value / Predicted Fragment
Molecular Formula C₄HBrF₃NS
Exact Mass (HRMS) 231.9074 [M]⁺

| Key Fragmentation Pathways (Predicted) | Loss of Br• Loss of CF₃• Loss of HCN | | Predicted m/z of Major Fragments | 152 [M-Br]⁺ 162 [M-CF₃]⁺ 204 [M-HCN]⁺ |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the theoretical values.

Table 3: Elemental Composition of this compound

Element Theoretical %
Carbon (C) 20.62
Hydrogen (H) 0.43
Nitrogen (N) 6.01
Sulfur (S) 13.76

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. For halogenated compounds like "this compound," IMS can provide an additional dimension of characterization. The collision cross-section (CCS) is a key parameter derived from IMS, which is a measure of the ion's rotationally averaged surface area. Predicted CCS values for related thiazole derivatives suggest that this technique could be a powerful tool for the characterization of "this compound" and for distinguishing it from its isomers. uni.lu

Table 4: List of Chemical Compounds | Compound Name | | | :--- | | this compound | | Formic Acid | | Acetonitrile |

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research will likely focus on developing more sustainable methods for synthesizing 2-Bromo-4-(trifluoromethyl)thiazole and its derivatives.

Innovations may include:

Ultrasonic Irradiation: This technique can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. tandfonline.comwisdomlib.org The application of ultrasound in the synthesis of thiazole (B1198619) derivatives has already shown promise, offering benefits like shorter reaction times and higher purity of products. tandfonline.commdpi.com

Biodegradable Catalysts: The use of natural and biodegradable catalysts, such as chitosan, is a key area of green chemistry. acs.orgnih.gov Chitosan-based catalysts, sometimes in the form of hydrogels or nanocomposites, have been effectively used for synthesizing various heterocyclic compounds, including thiazoles. mdpi.comacs.orgnih.gov These catalysts are advantageous due to their reusability and environmental friendliness. mdpi.comacs.org

Green Solvents: Moving away from hazardous organic solvents towards greener alternatives like water is a fundamental aspect of sustainable chemistry. wisdomlib.orgacs.org Research into performing reactions in aqueous media, potentially facilitated by phase-transfer catalysts, can significantly reduce the environmental footprint of synthetic processes.

A comparative look at conventional versus green synthesis methods highlights the potential benefits.

FeatureConventional SynthesisGreen Synthesis Innovation
Energy Source Often relies on prolonged heating (reflux)Ultrasound irradiation, microwave
Catalyst May use hazardous or non-recyclable catalystsBiodegradable, recyclable biocatalysts (e.g., Chitosan) acs.orgmdpi.com
Solvent Often uses volatile organic compounds (VOCs)Water, ionic liquids, or solvent-free conditions wisdomlib.org
Reaction Time Can be lengthy (hours to days)Significantly reduced (minutes to hours) wisdomlib.org
Yield & Purity Variable, may require extensive purificationOften results in higher yields and cleaner products tandfonline.com

Exploration of New Catalytic Systems for Transformations

The bromine atom at the C2 position of this compound is a key functional group for further chemical modifications, primarily through cross-coupling reactions. Future research will undoubtedly explore novel and more efficient catalytic systems to carry out these transformations.

Key areas of exploration include:

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-H arylation and cross-coupling reactions like the Suzuki and Stille reactions on thiazole rings. nih.govthieme-connect.com Future work could focus on developing ligand-free palladium systems or catalysts that allow for regiodivergent arylation, enabling the selective functionalization of different positions on the thiazole ring by carefully choosing ligands and bases. acs.orgnih.govoup.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a more cost-effective and sustainable alternative to palladium for certain cross-coupling reactions. chemrxiv.orgacs.orgchemrxiv.org Research into nickel-catalyzed C-S and C-C bond formation involving aryl triflates and halides could provide new, efficient pathways for derivatizing this compound. acs.orgthieme-connect.comrsc.org The smaller atomic radius of nickel can present unique challenges and opportunities in coupling sterically hindered substrates. chemrxiv.orgchemrxiv.org

Multimetallic Catalysis: The cooperative use of two different metal catalysts, such as nickel and palladium, can enable challenging cross-coupling reactions that are not feasible with a single catalyst. This approach can offer unique selectivity and reactivity for constructing complex molecules.

Application in Materials Science (e.g., Polymers, Optoelectronics)

The distinct electronic properties conferred by the thiazole ring and the trifluoromethyl group make this compound a promising building block for advanced materials.

Future research directions include:

Conjugated Polymers for Optoelectronics: Thiazole-containing polymers are being investigated for their applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors. researchgate.netacs.org The electron-accepting nature of the thiazole moiety can be used to tune the electronic properties of polymers. researchgate.net By incorporating this compound into polymer backbones, researchers can create materials with tailored band gaps, frontier molecular orbital energy levels, and charge transport properties. acs.orgrsc.org

Tuning Optoelectronic Properties: The introduction of the thiazole unit into conjugated polymers can influence the material's optical band gap. researchgate.netmdpi.comacs.org For instance, thiazolo[5,4-d]thiazole (B1587360) (TTz) based materials are being studied for their fluorescent properties in the solid state. rsc.orgrsc.org Copolymers based on thiazole have demonstrated potential for use in nonfullerene organic solar cells, with properties influenced by noncovalent S···N interactions that promote a more rigid and coplanar backbone structure. acs.org The development of covalent organic frameworks (COFs) containing thiazole links presents another avenue, offering high stability and tunable bandgaps for applications like photocatalysis. mdpi.com

Polymer SystemKey Property/ApplicationReference
Thiazole-based PolythiophenesElectrochromism (color switching) researchgate.net
Thiazolo[5,4-d]thiazole (TTz) CopolymersLow band gap semiconductivity, Photonics rsc.org
Bithiazole-based PolymersOrganic Photovoltaics (OPVs) acs.org
Thiazole-linked COFsPhotocatalysis, High Stability mdpi.com

Development of Prodrugs and Targeted Delivery Systems

For derivatives of this compound that exhibit significant biological activity, the development of prodrugs and targeted delivery systems is a critical step toward therapeutic application. This approach aims to improve properties like solubility, bioavailability, and site-specific delivery, while reducing off-target toxicity. nih.gov

Future strategies may involve:

Amino Acid Conjugation: Attaching amino acids to a parent drug molecule is a well-established prodrug strategy. nih.gov This can enhance water solubility and utilize endogenous amino acid transporters for targeted delivery to specific cells or tissues that overexpress these transporters. nih.gov This approach could be particularly useful for delivering cytotoxic thiazole derivatives to cancer cells.

Improving Bioavailability: Many potent drug candidates suffer from poor oral bioavailability. Prodrugs can be designed to be chemically stable and effectively absorbed, releasing the active parent compound in the body through enzymatic or chemical hydrolysis. pharm.or.jp For instance, converting a primary amine on a bioactive thiazole derivative to a lysylamide prodrug has been shown to improve solubility and allow for sustained release of the active drug.

Investigation of Novel Biological Targets and Mechanisms of Action

While various thiazole derivatives are known to possess anticancer and antimicrobial properties, a deeper understanding of their molecular targets and mechanisms of action is crucial for developing new therapeutics. capes.gov.brnih.gov

Emerging areas of investigation include:

Targeting Kinases in Cancer: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Several thiazole and thiadiazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govmdpi.comnih.govmdpi.com Future research could focus on creating derivatives of this compound that specifically target the ATP-binding site of this and other important kinases.

Induction of Apoptosis and Cell Cycle Arrest: Many effective anticancer agents work by inducing programmed cell death (apoptosis) and halting the cell cycle. acs.orgjournalagent.com Studies on novel thiazole derivatives have shown they can trigger apoptosis by modulating the expression of Bcl-2 family proteins, activating caspases, and causing cell cycle arrest at various phases (e.g., G1/S or G2/M). nih.govmdpi.comacs.org Investigating these mechanisms for new derivatives will be a key research focus.

Inhibition of DNA Topoisomerases: DNA topoisomerases are essential enzymes for DNA replication and transcription, making them valuable targets for anticancer drugs. Thiazole-based compounds have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov Future work could explore how modifications to the this compound scaffold affect its ability to interact with and inhibit these enzymes.

Table of Investigated Biological Mechanisms for Thiazole Derivatives

Mechanism of Action Specific Target/Process Cell Lines Studied Reference
VEGFR-2 Inhibition Kinase activity MCF-7, MDA-MB-231 nih.govmdpi.commdpi.com
Cell Cycle Arrest G1/S or G2/M phase arrest MCF-7, MOLT-4 nih.govmdpi.comacs.org
Apoptosis Induction Caspase activation, Bcl-2/Bax modulation MCF-7, HepG2 nih.govmdpi.comacs.org

| Topoisomerase Inhibition | DNA Topoisomerase IIα | DLD-1, HT-29, LoVo | nih.govnih.gov |

This continued multidisciplinary research will unlock the full potential of this compound as a versatile building block for the next generation of materials and medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)thiazole, and what critical parameters influence reaction efficiency?

  • Methodological Answer : Bromination of precursor thiazoles is a common approach. For example, 2-amino-4-phenylthiazole derivatives react with CuBr and n-butyl nitrite in acetonitrile under reflux (333 K), followed by purification via silica gel chromatography (heptane/ethyl acetate). Key parameters include precise stoichiometry (e.g., 1:1.6 molar ratio of substrate to CuBr), reaction time (15–30 minutes), and temperature control to avoid side reactions. Yield optimization often requires iterative adjustment of these variables .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.40–8.16 ppm in DMSO-d6) .
  • IR spectroscopy : Peaks at ~1476 cm⁻¹ (C-Br stretching) and ~1070 cm⁻¹ (C-F vibrations) identify functional groups .
  • LCMS/HPLC : LCMS m/z 243 [M+H-C4H9OCO]+ and HPLC retention time of 1.31 minutes (using SMD-TFA05 conditions) validate molecular weight and purity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of thiazole derivatives?

  • Methodological Answer : Slow evaporation from non-polar solvents (e.g., hexane or heptane) promotes single-crystal growth. For example, crystallization from a 5% solution in heptane yielded crystals suitable for X-ray analysis, revealing π-π interactions (3.815 Å between aromatic rings) and S⋯Br contacts (3.5402 Å) critical for packing stability .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the thiazole ring, directing electrophilic attacks to the 5-position. Bromine at the 2-position facilitates Suzuki-Miyaura couplings, as seen in analogues like 2-Bromo-4-phenylthiazole reacting with boronic acids. Computational modeling (DFT) of frontier molecular orbitals (HOMO/LUMO) can predict regioselectivity and optimize catalyst systems (e.g., Pd(PPh3)4) .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) .
  • Purity validation : Use HPLC (>95% purity) and elemental analysis (e.g., C: 45.02% calc. vs. 45.09% obs.) to exclude batch-specific artifacts .

Q. How can π-π stacking and halogen bonding in this compound crystals inform material design?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., π-π distances of 3.815 Å and S⋯Br contacts of 3.5402 Å). These non-covalent forces can be leveraged in supramolecular chemistry to design co-crystals or metal-organic frameworks (MOFs) with tailored porosity or conductivity .

Q. What computational approaches predict the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with cytochrome P450 enzymes. Parameters like binding energy and solvent-accessible surface area (SASA) correlate with metabolic half-life. Validation via in vitro microsomal assays (e.g., rat liver microsomes) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.